2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative and anxiolytic effects. This specific compound is characterized by its unique molecular structure, which includes a phenyl group and a saturated benzodiazepine ring system.
The compound can be synthesized through various methods involving the condensation of specific precursors. Research indicates that derivatives of this compound have been studied for their pharmacological properties, particularly in relation to their potential therapeutic applications in pain management and antioxidant activities .
This compound is classified under the category of benzodiazepines, which are heterocyclic compounds containing a benzene ring fused to a diazepine ring. The presence of the phenyl group further categorizes it as a 4-phenyl-benzodiazepine derivative.
The synthesis of 2H-1,5-benzodiazepin-2-one typically involves the following steps:
The typical reaction conditions involve:
The molecular structure of 2H-1,5-benzodiazepin-2-one features:
Crystallographic studies provide insights into its solid-state structure. For example, X-ray diffraction analysis reveals details about bond lengths and angles that define its geometry .
The primary reactions involving 2H-1,5-benzodiazepin-2-one include:
Studies utilizing density functional theory have provided computational insights into reaction mechanisms and energy profiles associated with various transformations of benzodiazepine derivatives .
The mechanism of action for compounds derived from 2H-1,5-benzodiazepin-2-one primarily involves modulation of neurotransmitter systems in the central nervous system:
Pharmacological studies have demonstrated that these compounds can significantly affect pain perception and oxidative stress markers in experimental models .
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) further elucidate structural characteristics and confirm purity .
Compounds like 2H-1,5-benzodiazepin-2-one have potential applications in:
Recent studies highlight their antioxidant properties and potential use in treating oxidative stress-related disorders .
Octahydro-4-phenyl-1,5-benzodiazepin-2-one represents a saturated derivative of the classical 1,5-benzodiazepine scaffold, characterized by complete hydrogenation of the diazepine ring’s cyclohexene moiety. This structural modification transforms the planar, aromatic benzodiazepine core into a three-dimensional, conformationally flexible system with defined stereochemistry. The core framework consists of:
Table 1: Structural Comparison of Benzodiazepine Variants
Feature | Traditional 1,4-BZD | 1,5-Benzodiazepine | Octahydro-1,5-BZD |
---|---|---|---|
Ring Saturation | Unsaturated | Unsaturated | Fully saturated (octahydro) |
Chiral Centers | None | None | Up to 4 |
Ring Conformation | Planar | Partially planar | Boat/chair flexibility |
Representative Drugs | Diazepam, Lorazepam | Clobazam | Experimental analogs only |
This saturation profoundly alters physicochemical properties:
The exploration of 1,5-benzodiazepines emerged indirectly from the clinical success of 1,4-benzodiazepines (e.g., chlordiazepoxide, 1960). Key milestones include:
Table 2: Key Research Milestones for Saturated 1,5-Benzodiazepines
Year Range | Advancement | Significance |
---|---|---|
1970–1980 | Clobazam FDA approval (Lennox-Gastaut syndrome) | Validated 1,5-BZD scaffold for CNS activity |
1995–2005 | First octahydro-1,5-BZD syntheses | Demonstrated enhanced metabolic stability |
2010–2020 | Stereoselective routes (e.g., Ru-BINAP catalysis) | Enabled exploration of chiral pharmacology |
2020–Present | Neuroprotective efficacy in Parkinson’s models | Expanded applications beyond sedation/anxiety |
Octahydro-4-phenyl-1,5-benzodiazepin-2-one derivatives address critical limitations of classical benzodiazepines through three key attributes:
Table 3: Stereochemical Impact on Neuroprotective Efficacy
Configuration | Mitochondrial Protection (ΔΨm recovery) | GSH Level Recovery | Caspase-3 Inhibition |
---|---|---|---|
(5aR,6S,9R,9aS) | 78% | 85% | 62% |
(5aS,6R,9S,9aR) | 42% | 37% | 28% |
Unsaturated 1,5-BZD | 55% | 60% | 45% |
Data derived from neuronal cell models under oxidative stress [6] [7].
Emerging applications highlight their versatility:
These advances position octahydro-4-phenyl-1,5-benzodiazepin-2-one as a versatile pharmacophore for next-generation CNS therapeutics, balancing target engagement with optimized drug-like properties.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0